molecular formula C19H26ClN3OS B11615632 6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidin-4-amine

6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidin-4-amine

Cat. No.: B11615632
M. Wt: 379.9 g/mol
InChI Key: KABLPSBRSXTVTI-UHFFFAOYSA-N
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Description

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE is a complex organic compound with a pyrimidine core This compound is characterized by the presence of a chloro group, diethylamino group, methylsulfanyl group, and a propoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylamino Group: This step involves the alkylation of the pyrimidine core with diethylamine under suitable conditions.

    Addition of the Methylsulfanyl Group: This can be introduced via nucleophilic substitution reactions.

    Incorporation of the Propoxyphenylmethyl Group: This step involves the coupling of the pyrimidine core with a propoxyphenylmethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDIN-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

6-chloro-N,N-diethyl-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H26ClN3OS/c1-5-12-24-15-10-8-14(9-11-15)13-16-17(20)21-19(25-4)22-18(16)23(6-2)7-3/h8-11H,5-7,12-13H2,1-4H3

InChI Key

KABLPSBRSXTVTI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N(CC)CC

Origin of Product

United States

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